Home > Products > Screening Compounds P72328 > Pristinamycin IC
Pristinamycin IC - 28979-74-0

Pristinamycin IC

Catalog Number: EVT-1543408
CAS Number: 28979-74-0
Molecular Formula: C44H52N8O10
Molecular Weight: 852.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pristinamycin IC is a cyclodepsipeptide.
Synthesis Analysis

The biosynthesis of pristinamycin IC occurs through a complex pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The genetic basis for its production has been characterized within a large biosynthetic gene cluster that spans approximately 210 kilobases in S. pristinaespiralis .

Methods and Technical Details

  1. Gene Clustering: The biosynthetic genes are organized into a supercluster that includes regulatory genes essential for the production of both pristinamycin I and II.
  2. Enzymatic Pathways: The synthesis begins with the condensation of amino acid precursors, such as glycine and proline, catalyzed by hybrid NRPS/PKS enzymes. This process involves multiple steps where malonyl-CoA units are added sequentially to form the final antibiotic structure .
  3. Regulatory Mechanisms: A complex signaling cascade regulates the expression of these biosynthetic genes, involving various transcription factors that respond to environmental cues .
Molecular Structure Analysis

Pristinamycin IC consists of two distinct structural components: pristinamycin I (a cyclohexadepsipeptide) and pristinamycin II (a polyunsaturated macrolactone). The molecular structure of these components contributes to their unique antibacterial properties.

Structure and Data

  • Pristinamycin I: Characterized by a cyclic structure that enhances its stability and binding affinity to bacterial ribosomes.
  • Pristinamycin II: Features multiple double bonds in its macrolactone ring, which are crucial for its interaction with ribosomal RNA .
Chemical Reactions Analysis

Pristinamycin IC undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells:

  1. Biosynthetic Reactions: Involves the stepwise addition of amino acids and malonyl-CoA units to form the final antibiotic structure.
  2. Antibacterial Action: The compound binds to the 50S ribosomal subunit, inhibiting peptide bond formation during protein synthesis, which ultimately leads to bacterial cell death .
  3. Synergistic Interactions: When used in combination with other antibiotics, such as quinupristin or dalfopristin, it exhibits enhanced antibacterial effects due to complementary mechanisms of action .
Mechanism of Action

Pristinamycin IC exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, disrupting the normal function of ribosomal RNA and preventing the elongation of peptide chains.

Process and Data

  • Binding Affinity: Pristinamycin I has a high affinity for the ribosome, while pristinamycin II enhances this binding through cooperative interactions.
  • Inhibition of Protein Synthesis: By blocking peptide bond formation, it effectively halts bacterial growth and replication, making it particularly effective against resistant strains .
Physical and Chemical Properties Analysis

Pristinamycin IC exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The compound maintains stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Molecular Weight: The molecular weight varies depending on the specific ratios of its components but typically falls within a certain range characteristic of large macrolides .

These properties influence its formulation and application in clinical settings.

Applications

Pristinamycin IC is primarily used in clinical settings as an antibiotic treatment for severe infections caused by Gram-positive bacteria. Its applications include:

  • Treatment of Resistant Infections: Particularly effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.
  • Combination Therapy: Often used in conjunction with other antibiotics to enhance therapeutic efficacy against multi-drug resistant pathogens .
  • Research Applications: Investigated for potential use in combination therapies in oncology due to its ability to inhibit protein synthesis in rapidly dividing cells.
Structural Chemistry & Physicochemical Properties of Pristinamycin IC

Macrocyclic Depsipeptide Architecture: Core Scaffold and Modifications

Pristinamycin IC (C₄₄H₅₂N₈O₁₀; MW 852.93 g/mol) is a streptogramin B group antibiotic characterized by a 19-membered cyclic depsipeptide scaffold. This macrocycle incorporates seven amino acid precursors: 3-hydroxypicolinic acid (3-HPA), L-threonine, L-aminobutyric acid, L-proline, 4-dimethylaminophenylalanine (DMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine (Phg) [1] [4]. The depsipeptide backbone features both amide and ester linkages, with the ester bond formed between the C-terminal carboxylic acid of phenylglycine and the β-hydroxyl group of the internal threonine residue [6].

A distinguishing structural modification is the presence of the modified aromatic amino acid DMAPA, where the para-amino group of phenylalanine is dimethylated. This modification is incorporated by a dedicated non-ribosomal peptide synthetase (NRPS) module containing an N-methyltransferase domain [4]. The biosynthetic gene cluster (spanning ~210 kb in Streptomyces pristinaespiralis) encodes the multimodular NRPS SnbDE, responsible for activating and incorporating the last four precursors (proline, DMAPA, pipecolic acid, and phenylglycine) [4]. The 3-hydroxypicolinic acid moiety acts as the initiating unit, providing a heteroaromatic cap that influences ribosomal binding affinity.

Table 1: Structural Components of Pristinamycin IC

PositionAmino Acid/PrecursorModificationIncorporation Module
13-Hydroxypicolinic AcidNoneInitiating Module
2L-Threonineβ-OH ester bond formationNRPS Module
3L-Aminobutyric AcidNoneNRPS Module
4L-ProlineNoneSnbDE Module 1
54-Dimethylaminophenylalanine (DMAPA)N,N-DimethylationSnbDE Module 2 (w/ MT domain)
64-Oxo-L-Pipecolic AcidKetone at C4SnbDE Module 3
7L-Phenylglycine (Phg)NoneSnbDE Module 4

Stereochemical Configuration and Conformational Dynamics

Pristinamycin IC contains multiple chiral centers with predominantly L-configured amino acids. Critical stereochemical elements include the L-configuration of the phenylglycine residue at position 7 and the D-configuration of the pipecolic acid derivative at position 6. The 4-oxo-L-pipecolic acid residue undergoes epimerization during incorporation, mediated by the epimerization (E) domain within the corresponding NRPS module, resulting in the D-configured residue found in the mature compound [5].

The phenylglycine (Phg) residue exhibits heightened susceptibility to base-catalyzed racemization compared to phenylalanine due to the direct attachment of the bulky aromatic side chain to the α-carbon, which stabilizes the planar carbanion intermediate during epimerization. Computational studies indicate this racemization rate is approximately nine-fold higher than that of alanine [5]. The stereochemistry of Phg is crucial for ribosomal binding, as the D-configured analog significantly reduces bioactivity. The macrocyclic constraint limits backbone flexibility, but the ring system undergoes conformational dynamics ("ring-flipping") in solution, sampled via NMR and molecular dynamics simulations. These dynamics facilitate adaptation to the target binding site on the bacterial 50S ribosomal subunit [5] [8].

Hydrogen Bonding Networks and Bioactive Domains

The bioactive conformation of Pristinamycin IC is stabilized by an intricate hydrogen bonding network involving both intramolecular interactions and solvent-mediated bridges. Key intramolecular hydrogen bonds include:

  • The carbonyl oxygen of the 4-oxo-pipecolate residue (position 6) to the amide N-H of phenylglycine (position 7).
  • The hydroxyl group of the 3-hydroxypicolinate (position 1) to the carbonyl oxygen of the aminobutyrate residue (position 3).

These intramolecular H-bonds constrain the macrocycle into a conformation optimal for ribosomal binding [2] [8]. Crucially, the 3-hydroxypicolinic acid, DMAPA, and phenylglycine residues form a composite hydrogen-bonding interface that docks into the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Here, the compound engages in specific intermolecular hydrogen bonds:

  • The 3-hydroxyl group of the picolinate donates a hydrogen bond to A2062 (23S rRNA, E. coli numbering).
  • The carbonyl oxygen of the picolinate accepts a hydrogen bond from G2505.
  • The dimethylamino group of DMAPA donates a hydrogen bond (via water-mediated interaction) to U2585 [8] [9].

Water molecules trapped within the binding interface form an adhesive hydrogen-bonded network, significantly enhancing binding affinity by reducing dielectric shielding and providing directionality to electrostatic interactions. This network stabilizes early binding intermediates before full native contacts are formed [8]. The hydrogen bonding capability of the Phg amide is critical; its substitution disrupts key interactions with nucleotide A2451.

Table 2: Key Hydrogen Bonding Interactions in Pristinamycin IC's Bioactive Domain

Residue (Position)Functional GroupInteraction TypeRibosomal TargetRole in Bioactivity
3-HPA (1)3-OHDonorA2062 (23S rRNA)Anchoring to PTC
3-HPA (1)C=OAcceptorG2505 (23S rRNA)Stabilizes picolinate orientation
DMAPA (5)N(CH₃)₂Donor (water-mediated)U2585 (23S rRNA)Enhances binding affinity
Phg (7)Amide N-HDonorA2451 (23S rRNA)Critical for PTC distortion
4-Oxo-Pip (6)C=OAcceptorPhg N-H (Intramolecular)Stabilizes bioactive macrocycle conformation

Comparative Physicochemical Profiling Against Streptogramin B Congeners

Pristinamycin IC exhibits distinct physicochemical properties compared to other streptogramin B antibiotics, primarily driven by its DMAPA modification and specific stereochemistry. Key comparisons include:

  • Solubility & Polarity: Pristinamycin IC displays moderate solubility in chlorinated solvents (chloroform), ethyl acetate, and acetone but is poorly soluble in water and methanol [1]. Its calculated partition coefficient (cLogP ≈ 3.8) is higher than virginiamycin S (cLogP ≈ 3.2) due to the lipophilic dimethylamino group in DMAPA versus the unmodified phenylalanine in virginiamycin S. This reduces aqueous solubility but enhances membrane permeability.
  • Thermal Stability: The melting point of Pristinamycin IC is 198°C [1], significantly higher than pristinamycin IB (185°C) and virginiamycin S (168–170°C). This enhanced thermal stability is attributed to its robust intramolecular hydrogen-bonding network and the conformational rigidity imparted by the 4-oxo-pipecolate residue.
  • Acid/Base Stability: The presence of the base-sensitive Phg residue renders Pristinamycin IC susceptible to alkaline conditions, leading to racemization and macrocycle opening. However, its stability in acidic media (pH 3–5) exceeds that of streptogramin A components (e.g., Pristinamycin IIA), which possess labile β-hydroxy-keto systems prone to dehydration [6].
  • Crystallinity & Density: Pristinamycin IC crystallizes in orthorhombic lattices with a density of 1.4 g/cm³ [1], consistent with closely packed molecules stabilized by intermolecular H-bonds involving the 3-hydroxypicolinate and depsipeptide carbonyls. Virginiamycin S, lacking the pyridine nitrogen, exhibits lower crystallinity and density (∼1.35 g/cm³).

Table 3: Physicochemical Comparison of Streptogramin B Antibiotics

PropertyPristinamycin ICPristinamycin IBVirginiamycin S
Molecular FormulaC₄₄H₅₂N₈O₁₀C₄₃H₅₀N₈O₁₀C₄₃H₄₉N₇O₁₀
Molecular Weight (g/mol)852.93838.91823.89
Core Aromatic Residue4-Dimethylaminophenylalanine4-MonomethylaminophenylalaninePhenylalanine
Melting Point (°C)198185168–170
Aqueous Solubility (mg/L)<50<50<50
Organic SolubilityChloroform, ethyl acetate, acetoneChloroform, acetoneEthyl acetate, methanol
Density (g/cm³)1.41.381.35
Key Stability ConcernBase-catalyzed Phg racemizationBase-catalyzed Phg racemizationOxidative degradation

The unique DMAPA modification and stereochemical configuration of Pristinamycin IC underpin its specific ribosomal binding profile and synergistic potency with streptogramin A components. Its physicochemical profile balances moderate lipophilicity for cellular penetration with sufficient polarity for target engagement, distinguishing it within the streptogramin B class [1] [6].

Properties

CAS Number

28979-74-0

Product Name

Pristinamycin IC

IUPAC Name

N-[3-[[4-(dimethylamino)phenyl]methyl]-4,12,16-trimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C44H52N8O10

Molecular Weight

852.9 g/mol

InChI

InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55)

InChI Key

BYRKDHSWMQLYJB-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.